7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
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Overview
Description
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethyl group at position 7, a methyl group at position 3, and a propan-2-ylsulfanyl group at position 8 on the purine ring. The purine ring itself is a heterocyclic aromatic organic compound, which is significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. For instance, the introduction of the ethyl group at position 7 can be achieved through the reaction of a purine derivative with ethyl iodide in the presence of a strong base like sodium hydride. Similarly, the methyl group at position 3 can be introduced using methyl iodide.
The propan-2-ylsulfanyl group can be introduced through a thiolation reaction, where a suitable purine derivative is reacted with an appropriate thiol reagent, such as propan-2-ylthiol, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as lithium aluminum hydride.
Substitution: The purine ring can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions depending on the nucleophile and the leaving group.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7-Ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. The presence of the propan-2-ylsulfanyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, differentiating it from other purine derivatives.
Properties
IUPAC Name |
7-ethyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2S/c1-5-15-7-8(12-11(15)18-6(2)3)14(4)10(17)13-9(7)16/h6H,5H2,1-4H3,(H,13,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGAFFXKZCRIBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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